molecular formula C9H10BrNO B1379868 4-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 1610521-10-2

4-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No. B1379868
CAS RN: 1610521-10-2
M. Wt: 228.09 g/mol
InChI Key: XRQOGAJFCVMZSK-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)pyridine is a chemical compound used as a starting material in the preparation of various substances. It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of 4-Bromo-2-(cyclopropylmethoxy)pyridine involves several methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(cyclopropylmethoxy)pyridine is represented by the formula C9H10BrNO . The InChI code for this compound is 1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 .


Chemical Reactions Analysis

4-Bromo-2-(cyclopropylmethoxy)pyridine can be synthesized by the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. It can also be used to synthesize practical preparations of α(v)β(3) antagonists .


Physical And Chemical Properties Analysis

The compound has a moderate density of 1.5g/cm³ at 25°C. It is soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Pyridine derivatives, including those related to 4-Bromo-2-(cyclopropylmethoxy)pyridine, have been extensively explored for their antibacterial and antiviral properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives, achieved through manipulation of brominated pyridine compounds, demonstrated significant antimicrobial activity against a range of bacteria, indicating the potential of brominated pyridines in developing new antibiotics (Bogdanowicz et al., 2013). Similarly, compounds derived from brominated pyridines have shown promise in antiretroviral therapy, highlighting their relevance in treating viral infections (Hocková et al., 2003).

Organic Synthesis and Catalysis

In organic synthesis, brominated pyridines serve as key intermediates for constructing complex molecules. The efficiency of Suzuki cross-coupling reactions involving brominated pyridines has been demonstrated, facilitating the synthesis of novel pyridine-based derivatives with potential applications in liquid crystal technology and as bioactive molecules (Ahmad et al., 2017). Additionally, brominated pyridine compounds are utilized in catalysis, for example, in the synthesis of medium-sized halolactones and bromooxepanes, underscoring their versatility in chemical transformations (Verma et al., 2016).

Material Science

In the realm of materials science, brominated pyridines are explored for their photophysicochemical properties. Studies on related bromo- and trifluoromethyl-substituted pyridines have focused on their spectroscopic characterization and potential applications in optoelectronics, demonstrating the utility of such compounds in developing materials with novel optical properties (Vural & Kara, 2017).

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is still a need for a single robust method allowing the selective introduction of multiple functional groups . It is expected that many novel applications of 4-Bromo-2-(cyclopropylmethoxy)pyridine will be discovered in the future .

properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQOGAJFCVMZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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